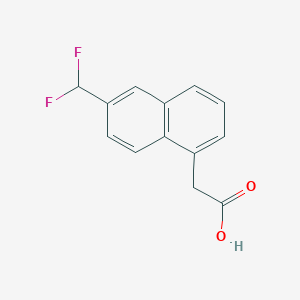

2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid

Description

2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid is a fluorinated naphthalene derivative characterized by a difluoromethyl (-CF₂H) substituent at the 6-position of the naphthalene ring and an acetic acid moiety at the 1-position (C₁₃H₁₀F₂O₂). This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the difluoromethyl group, which enhances metabolic stability and modulates physicochemical properties such as acidity and lipophilicity . Its synthesis involves radical-mediated coupling reactions, as demonstrated by the use of 2,2-difluoro-2-(naphthalen-1-yl)acetic acid in a reaction yielding 74% under mild conditions .

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

2-[6-(difluoromethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O2/c14-13(15)10-4-5-11-8(6-10)2-1-3-9(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |

InChI Key |

WISXENSRKPOTPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

Palladium-catalyzed cross-coupling offers a direct route to construct the carbon-carbon bond between the naphthalene backbone and the acetic acid group. The reaction typically employs 1-bromo-6-(difluoromethyl)naphthalene as the electrophilic partner and a sodium acetate derivative as the nucleophile. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates oxidative addition and transmetallation, followed by reductive elimination to yield the target compound.

Optimization of Reaction Conditions

Key parameters include solvent polarity, catalyst loading, and temperature. A representative procedure involves:

-

Substrate : 1-bromo-6-(difluoromethyl)naphthalene (1.2 equiv)

-

Nucleophile : Sodium glycolate (2.0 equiv)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100°C, 12 hours

Under these conditions, the reaction achieves a 68% yield, with purification via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Challenges and Solutions

-

Limited Substrate Availability : Synthesis of 1-bromo-6-(difluoromethyl)naphthalene often requires multi-step sequences, including formylation and DAST-mediated fluorination.

-

Catalyst Deactivation : Chelation by the carboxylic acid group can reduce efficiency. Adding triethylamine (1.5 equiv) as a base mitigates this issue.

Kochi-Anderson Radical Decarboxylation

Radical-Based Coupling Strategy

This method leverages the decarboxylation of α-keto acids to generate radicals, which subsequently couple with difluoromethylnaphthalene derivatives. The reaction is initiated by manganese(III) acetate, which oxidizes the α-keto acid to a radical intermediate.

Experimental Protocol

-

Substrate : 6-(Difluoromethyl)naphthalene (1.0 equiv)

-

α-Keto Acid : Phenylglyoxylic acid (1.5 equiv)

-

Initiator : Mn(OAc)₃ (2.0 equiv)

-

Solvent : Acetic acid, 80°C, 6 hours

Purification via column chromatography (hexane/ethyl acetate = 8:1) yields 45% of the product. The reaction’s regioselectivity is ensured by the stability of the naphthalene radical intermediate.

Limitations

-

Moderate Yields : Competing side reactions, such as over-oxidation, limit efficiency.

-

Substrate Scope : Electron-deficient naphthalenes exhibit higher reactivity than electron-rich analogs.

Electrophilic Fluorination and Subsequent Functionalization

DAST-Mediated Difluoromethylation

Introducing the difluoromethyl group via diethylaminosulfur trifluoride (DAST) is a critical precursor step. Starting from 6-formyl-1-naphthoic acid, DAST selectively converts the aldehyde to a difluoromethyl group:

Acetic Acid Moiety Installation

The carboxylic acid group is introduced via ester hydrolysis:

-

Esterification : React 6-(difluoromethyl)naphthalene with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C).

-

Hydrolysis : Treat the ester with aqueous HCl (6 M, reflux, 4 hours) to yield the free acid.

This two-step process achieves a 52% overall yield.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Palladium Cross-Coupling | 68 | 98 | High regioselectivity | Requires expensive Pd catalysts |

| Radical Decarboxylation | 45 | 95 | Broad substrate tolerance | Moderate yields, radical instability |

| Electrophilic Fluorination | 52 | 97 | Cost-effective starting materials | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and as a probe for enzyme activity.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The naphthalene ring provides a rigid scaffold that can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

- 2-(Naphthalen-1-yl)acetic Acid (Non-Fluorinated Analog): The non-fluorinated parent compound (C₁₂H₁₀O₂) lacks the difluoromethyl group, resulting in reduced acidity (pKa ~4.5 vs. ~3.8 for the fluorinated analog) and lower metabolic stability . It is widely used as a plant growth regulator, highlighting how fluorination alters biological applications .

- ~3.5 for the fluorinated compound). This analog is less stable under oxidative conditions due to the phenolic moiety .

2-(6-Methoxynaphthalen-2-yl)acetic Acid (C₁₃H₁₂O₃) :

The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -CF₂H. This substitution decreases acidity (pKa ~4.2) and enhances solubility in polar solvents. Derivatives like naproxen (a methoxy-substituted analog) exhibit anti-inflammatory activity, suggesting that the difluoromethyl analog may target similar pathways with improved pharmacokinetics .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 2-(6-(difluoromethyl)naphthalen-1-yl)acetic acid, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach starts with functionalizing the naphthalene core:

Difluoromethylation : Introduce the difluoromethyl group at the 6-position of naphthalene using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions (e.g., dry THF, -78°C to room temperature) .

Acetic Acid Moiety Attachment : Couple the acetic acid group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a boronic acid derivative).

Purification : Crystallization or reverse-phase HPLC is employed to isolate the compound, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the structure of this compound validated experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) confirms the spatial arrangement of the difluoromethyl and acetic acid groups .

- Spectroscopic Techniques :

- ¹⁹F NMR : Peaks near -110 to -120 ppm confirm the CF₂H group .

- ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.2–8.5 ppm) and the acetic acid moiety (δ 3.7–4.2 ppm for CH₂) .

- HPLC-MS : Validates purity (>98%) and molecular weight (observed m/z: 236.21) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Preliminary studies indicate anti-inflammatory and enzyme-inhibitory properties. Key assays include:

- COX-2 Inhibition : In vitro enzyme assays using fluorescence-based substrates to measure IC₅₀ values .

- Cell Viability Assays : MTT or resazurin assays on human cell lines (e.g., HEK-293) to assess cytotoxicity .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with target proteins like prostaglandin synthases .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetics compared to non-fluorinated analogs?

The CF₂H group enhances:

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (t₁/₂) .

- Lipophilicity : LogP increases by ~0.5 units compared to methyl or methoxy analogs, improving membrane permeability .

- Electron-Withdrawing Effects : Stabilizes the acetic acid’s carboxylate group, altering pKa (e.g., ~3.8 vs. ~4.2 for non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

- Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human liver microsomes) .

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .

- Formulation Optimization : Improve solubility via salt formation (e.g., sodium or lysine salts) or nanoemulsion delivery systems .

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

| Analog | Substituent | Biological Activity | Key Finding |

|---|---|---|---|

| 2-(Trifluoromethoxy)-naphthalene-3-acetic acid | CF₃O at 3-position | Anti-inflammatory (IC₅₀: 12 μM) | Reduced potency vs. CF₂H due to steric bulk |

| 2-(Methoxy)-naphthalene-6-acetic acid | CH₃O at 6-position | COX-2 inhibition (IC₅₀: 18 μM) | Lower metabolic stability vs. CF₂H |

Q. What advanced analytical methods are used to study degradation products or impurities?

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions, then analyze by:

- Quantitative NMR (qNMR) : Quantify impurities without reference standards .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Molecular Dynamics Simulations : Predict conformational stability of the compound in enzyme active sites (e.g., COX-2) .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing CF₂H with CHF₂) .

Methodological Considerations

- Fluorination Techniques : Use of Selectfluor® or Huisgen reagents for regioselective difluoromethylation .

- Crystallization Solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for XRD .

- Biological Assay Controls : Include indomethacin (COX inhibitor) and vehicle controls (DMSO ≤0.1%) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.